6-Aminoisoquinoline-3-carboxylic acid
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Overview
Description
6-Aminoisoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones using molecular iodine as a catalyst in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-yielding synthetic routes that can be scaled up. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and carboxylic acid groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoquinolines.
Scientific Research Applications
6-Aminoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-aminoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in DNA replication and repair. Its effects are mediated through the binding to active sites of these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
6-Aminoquinoline: Similar in structure but differs in the position of the amino group, used in medicinal chemistry.
Quinoline: Known for its use in antimalarial drugs like chloroquine.
Uniqueness: 6-Aminoisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal research .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-aminoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14) |
InChI Key |
DUMLDBSFHKIBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1N)C(=O)O |
Origin of Product |
United States |
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